molecular formula C11H17NO3S B13629175 Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate

Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate

Cat. No.: B13629175
M. Wt: 243.32 g/mol
InChI Key: RTOFGPMHMVEYSD-UHFFFAOYSA-N
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Description

Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate is a chemical compound with a unique structure that includes an isothiocyanate group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of ethyl 3-(oxan-4-yl)-3-oxopropanoate with a suitable isothiocyanate reagent. One common method involves the use of phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of isothiocyanate compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Cycloaddition: Lewis acids or organocatalysts are often employed to facilitate the cycloaddition reactions. These reactions may require elevated temperatures or specific solvents to proceed efficiently.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.

    Cyclic Compounds: Resulting from cycloaddition reactions, these compounds can have diverse structures depending on the dipolarophile used.

Scientific Research Applications

Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines. This reaction forms a thiourea linkage, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an isothiocyanate group and an oxan-4-yl group in its structure. This combination imparts distinct reactivity and potential for forming diverse chemical products. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C11H17NO3S/c1-2-15-11(13)7-10(12-8-16)9-3-5-14-6-4-9/h9-10H,2-7H2,1H3

InChI Key

RTOFGPMHMVEYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCOCC1)N=C=S

Origin of Product

United States

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